N-Boc-N-methylpiperazine-d3
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Overview
Description
N-Boc-N-methylpiperazine-d3 is a chemical compound with the molecular formula C10H17D3N2O2 and a molecular weight of 203.30 . It is soluble in methanol and appears as a colorless oily matter .
Synthesis Analysis
Industrially, N-methylpiperazine is produced by reacting diethanolamine and methylamine at 250 bar and 200 °C . The synthesis of piperazine derivatives has been a focus of recent research, with methods including cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The IUPAC name for N-Boc-N-methylpiperazine-d3 is tert-butyl 4-(trideuteriomethyl)piperazine-1-carboxylate . The canonical SMILES structure is CC©©OC(=O)N1CCN(CC1)C .Chemical Reactions Analysis
N-Boc-N-methylpiperazine-d3 is used as a synthesis reagent . It is involved in the synthesis of biologically active molecules, including CCR5 antagonists with anti-HIV-1 activity, opioid receptor antagonists, and human growth hormone secretagogue receptor antagonists for the treatment of obesity .Physical And Chemical Properties Analysis
N-Boc-N-methylpiperazine-d3 is soluble in methanol . It has a molecular weight of 203.30 .Scientific Research Applications
Photocatalysis and Material Science
Fabrication and Application of Photocatalysts : Research on (BiO)2CO3-based photocatalysts, including their modification strategies for enhanced visible light-driven photocatalytic performance, suggests a potential area where related compounds like N-Boc-N-methylpiperazine-d3 could find application. Modification strategies to improve photocatalytic activities could align with research into functionalizing or modifying N-Boc-N-methylpiperazine-d3 for specific scientific applications, such as material science or environmental remediation (Zilin Ni et al., 2016).
Medicinal Chemistry and Drug Design
Phenylpiperazine Derivatives : While focusing on N-phenylpiperazine, this review highlights the versatility of piperazine scaffolds in medicinal chemistry, suggesting a framework that could be applicable to exploring the roles and applications of N-Boc-N-methylpiperazine-d3 in drug design and development. This scaffold's adaptability across various therapeutic fields underscores the potential for N-Boc-N-methylpiperazine-d3 in creating new pharmacological agents or research tools (Rodolfo C Maia et al., 2012).
Chemical Biology and Receptor Studies
N-arylpiperazine and Dopamine Receptors : Studies exploring the binding sites and interactions of N-arylpiperazine derivatives with dopamine receptors provide a foundation for understanding how structurally related compounds, including N-Boc-N-methylpiperazine-d3, may interact with biological targets. Such research is crucial for developing therapeutic agents or probes for neurological studies (V. Soskic et al., 2015).
Safety And Hazards
properties
IUPAC Name |
tert-butyl 4-(trideuteriomethyl)piperazine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12-7-5-11(4)6-8-12/h5-8H2,1-4H3/i4D3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJDYFMIDIQXELO-GKOSEXJESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1CCN(CC1)C(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Boc-N-methylpiperazine-d3 |
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